REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=O.Cl.[NH2:13]O.C([O-])=O.[Na+]>C(O)=O>[C:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)#[N:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
68.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
112.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
this mixture liquid was agitated
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed with each other
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture liquid
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
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to stand in the ambient atmosphere for one night
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice and, in the case where no precipitate
|
Type
|
ADDITION
|
Details
|
the mixture liquid was mixed with a small amount of precipitation seed particles
|
Type
|
STIRRING
|
Details
|
agitated
|
Type
|
CUSTOM
|
Details
|
From the resultant reaction mixture liquid
|
Type
|
FILTRATION
|
Details
|
the solid precipitate was collected, by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |